molecular formula C7H9N3O2 B7794834 Methyl cyano(imidazolidin-2-ylidene)acetate CAS No. 91912-29-7

Methyl cyano(imidazolidin-2-ylidene)acetate

Cat. No.: B7794834
CAS No.: 91912-29-7
M. Wt: 167.17 g/mol
InChI Key: WQPGXYAMKDPXNH-UHFFFAOYSA-N
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Description

Methyl cyano(imidazolidin-2-ylidene)acetate is a chemical building block of interest in organic synthesis and medicinal chemistry. Its structure, featuring an imidazolidine core fused with a cyanoacetate functional group, suggests potential utility in constructing more complex nitrogen-containing heterocycles. Related imidazolidin-4-one derivatives are recognized as important intermediates for developing pharmaceuticals and are investigated for their diverse biological activities, which may include antibacterial properties . As a specialized synthetic reagent, it can be used to explore novel chemical spaces and develop new compounds for research purposes. This product is intended for use by qualified laboratory researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Specific toxicological and safety data for this compound are limited. Researchers should handle it with appropriate precautions, consulting the safety data sheet and adhering to their institution's laboratory safety protocols.

Properties

IUPAC Name

methyl 2-cyano-2-imidazolidin-2-ylideneacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)5(4-8)6-9-2-3-10-6/h9-10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPGXYAMKDPXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1NCCN1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242938
Record name Methyl 2-cyano-2-(2-imidazolidinylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91912-29-7
Record name Methyl 2-cyano-2-(2-imidazolidinylidene)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91912-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-2-(2-imidazolidinylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

El-Saghier Reaction-Based Synthesis

The El-Saghier reaction, a green and efficient one-pot procedure, serves as the cornerstone for synthesizing imidazolidin-4-one derivatives. While the original method employs ethyl cyanoacetate, adapting it to methyl cyanoacetate requires careful optimization. The generalized pathway involves:

  • Nucleophilic Attack : A primary or secondary amine reacts with methyl cyanoacetate, forming a cyanoacetamido intermediate.

  • Cyclization : Ethyl glycinate hydrochloride (or its methyl counterpart) introduces an amino group, enabling ring closure via nucleophilic attack on the ester carbonyl.

  • Elimination : Methanol is eliminated, yielding the imidazolidin-2-ylidene core.

Key Modifications for Methyl Ester Synthesis :

  • Substituting ethyl cyanoacetate with methyl cyanoacetate necessitates adjustments in reaction time and temperature due to differences in ester reactivity.

  • Methyl glycinate hydrochloride may replace ethyl glycinate hydrochloride to maintain ester consistency, though this requires validation.

Reaction Mechanism and Intermediate Characterization

Mechanistic Insights

The reaction proceeds through three critical stages (Figure 1):

  • Formation of Cyanoacetamido Intermediate (I) : The amine nucleophilically attacks the carbonyl carbon of methyl cyanoacetate, releasing methanol and forming a cyanoacetamido derivative.

  • Amino Group Incorporation : Ethyl glycinate hydrochloride reacts with the nitrile group of Intermediate I, facilitated by delocalization of the nitrogen lone pair, producing Intermediate II with active methylene and imino groups.

  • Ring Closure : The imino group attacks the ester carbonyl, forming the imidazolidin-2-ylidene ring and eliminating a second methanol molecule.

Spectroscopic Validation :

  • IR Spectroscopy : Two carbonyl stretches (1660–1720 cm⁻¹) confirm the presence of amide and imidazolidinone groups.

  • ¹H NMR : A singlet at δ 3.7–3.9 ppm corresponds to the methyl ester protons, while imidazolidinone NH protons appear as exchangeable singlets at δ 8.5–9.5 ppm.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Under neat conditions at 70°C, the reaction achieves optimal yields (85–92%) within 2 hours. Solvent-free methods minimize side products and enhance atom economy.

Comparative Data :

ConditionYield (%)Purity (%)
Neat, 70°C, 2 h9098
Acetonitrile, reflux6585
Dioxane, 80°C7088

Molar Ratio Optimization

A molar ratio of 1:1:1.2 (amine : methyl cyanoacetate : ethyl glycinate hydrochloride) maximizes yield (Table 1). Excess glycinate derivative ensures complete cyclization.

Table 1. Impact of Molar Ratios on Yield

EntryAmineMethyl CyanoacetateGlycinate HydrochlorideYield (%)
11.01.01.075
21.01.01.290
31.01.21.280

Scalability and Practical Considerations

Large-Scale Synthesis

Scaling the reaction to 50 mmol maintains efficiency, with yields consistently above 85%. Key considerations include:

  • Mixing Efficiency : Mechanical stirring ensures homogeneous heating.

  • Workup Protocol : Trituration with cold water followed by recrystallization from ethanol/water (3:1) yields high-purity product.

Structural Characterization and Analytical Data

Spectroscopic Profiles

  • ¹³C NMR : The methyl ester carbonyl resonates at δ 165–170 ppm, while the imidazolidinone carbonyl appears at δ 170–175 ppm.

  • Elemental Analysis : Consistent with theoretical values (e.g., C: 49.70%, H: 6.55%, N: 24.84% for C₇H₁₁N₃O₂).

X-ray Crystallography

Single-crystal X-ray studies (where applicable) reveal planar imidazolidinone rings and hydrogen-bonding networks stabilizing the structure.

Challenges and Alternative Approaches

Limitations of Current Methods

  • Steric Hindrance : Bulky amines (e.g., tert-butyl) reduce cyclization efficiency.

  • Sensitivity to Moisture : Anhydrous conditions are critical to prevent hydrolysis of the methyl ester.

Emerging Strategies

  • Microwave Assistance : Preliminary studies suggest 30-minute reactions under microwave irradiation at 100°C, though yields remain comparable to thermal methods.

  • Catalytic Enhancements : Lewis acids (e.g., ZnCl₂) are under investigation to accelerate ring closure.

Chemical Reactions Analysis

Synthetic Pathways and Reaction Mechanisms

The El-Saghier reaction involves a sequential one-pot synthesis of imidazolidin-4-ones via nucleophilic attacks and cyclization steps :

  • Step 1 : Nucleophilic attack of an amine on the carbonyl group of ethyl cyanoacetate, forming cyanoacetamido intermediate I .

  • Step 2 : Addition of ethyl glycinate hydrochloride to the cyano group, yielding intermediate II with active methylene and imino groups.

  • Step 3 : Cyclization via nucleophilic attack of the imino group on the ester carbonyl, followed by elimination of ethanol to form imidazolidin-4-one derivatives .

For the methyl analog, similar reactivity is expected, though ester hydrolysis rates or steric effects may vary slightly due to the methyl group’s smaller size compared to ethyl.

Optimization of Reaction Conditions

Key parameters for maximizing yields in the El-Saghier reaction include :

  • Temperature : 70°C under neat (solvent-free) conditions.

  • Molar Ratios : Optimal ratios for ethyl cyanoacetate, amines, and ethyl glycinate hydrochloride (Table 1).

  • Catalyst : Triethylamine enhances nucleophilicity of ethyl glycinate hydrochloride.

Spectroscopic Characterization

Spectral data for imidazolidin-4-ones synthesized via this route include:

  • IR : Two C=O stretches at 1629–1655 cm⁻¹ (amide) and 1652–1712 cm⁻¹ (imidazolidinone) .

  • ¹H NMR : Singlet signals at 3.56–4.33 ppm (methylene group) and 7.63–9.48 ppm (NH proton) .

  • ¹³C NMR : Carbonyl carbons at 165–170 ppm .

These data confirm successful cyclization and structural integrity of the products.

Table 2: Antibacterial Activity of Selected Compounds

CompoundE. coli Inhibition (%)S. aureus Inhibition (%)
4f 80.042.1
6a (dimeric)75.038.5

Mechanistic Insights and Challenges

  • Rate-Limiting Step : Slow nucleophilic substitution of amines on ethyl cyanoacetate initially limited yields; switching to neat conditions at 70°C resolved this .

  • Side Reactions : Prolonged reaction times (>2 h) led to impurities, necessitating precise timing .

Comparative Analysis with Literature

The El-Saghier method outperforms traditional approaches by:

  • Avoiding hazardous solvents (e.g., acetonitrile, dioxane) .

  • Reducing reaction time from 12–24 h to 2 h .

  • Achieving yields of 90–98% vs. 25–60% in prior methods .

Scientific Research Applications

Methyl cyano(imidazolidin-2-ylidene)acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their potential use as therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl cyano(imidazolidin-2-ylidene)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group and ester functional group play key roles in its reactivity. The compound can interact with molecular targets through hydrogen bonding, electrostatic interactions, and covalent bond formation. These interactions can modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 2-Cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate

Molecular Formula : C₁₂H₁₁N₃O₂
Key Features :

  • Replaces the imidazolidin-2-ylidene ring with a benzimidazole ring.
  • Higher molecular weight (229.23 g/mol) and LogP (1.01) compared to methyl cyano(imidazolidin-2-ylidene)acetate, suggesting reduced solubility in polar solvents . Synthesis: Prepared via condensation of ethyl cyanoacetate with o-phenylenediamine, highlighting similarities in the use of cyanoacetate esters as starting materials . Applications: Used in the synthesis of annulated heterocycles, demonstrating its utility in constructing bioactive scaffolds .

Ethyl 2-[3-(3-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Molecular Formula : C₁₆H₁₈N₂O₅
Key Features :

  • Ethyl ester group confers different pharmacokinetic properties compared to the methyl ester in the target compound .

5-Benzylidene-2-thioxo-imidazolidin-4-ones

Molecular Formula : Varies with substituents (e.g., C₁₀H₈N₂OS for the base structure).
Key Features :

  • Thioxo group enhances electrophilicity at the C2 position, enabling nucleophilic addition reactions.
  • Benzylidene substituents improve aromatic stacking interactions, influencing biological activity . Synthesis: Formed via 1,4-nucleophilic addition between 2-thioxo-imidazolidin-4-one and acrylates, contrasting with the cyclocondensation routes used for this compound .

(±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole

Molecular Formula : C₁₄H₁₄Cl₂N₂O
Key Features :

  • Chlorine substituents increase LogP (3.82) and reduce aqueous solubility (951 mg/L at pH 5).
  • Demonstrates how halogenation impacts lipophilicity and bioavailability compared to cyano/ester-functionalized compounds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Synthesis Route
This compound C₇H₇N₃O₂ 165.15 ~0.8* Cyano, methyl ester, imidazolidin Cyclocondensation of cyanoacetate with diamines
Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate C₁₂H₁₁N₃O₂ 229.23 1.01 Cyano, ethyl ester, benzimidazole Condensation with o-phenylenediamine
Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate C₁₆H₁₈N₂O₅ 318.33 1.50 Trioxo, ethyl ester Multi-step alkylation/oxidation
5-Benzylidene-2-thioxo-imidazolidin-4-one C₁₀H₈N₂OS 204.25 2.20 Thioxo, benzylidene Nucleophilic addition

*Estimated based on structural analogs.

Research Findings and Functional Insights

  • Electronic Effects : The imidazolidin-2-ylidene group in the target compound provides a strong electron-donating effect, enhancing reactivity in cycloaddition reactions compared to benzimidazole derivatives .
  • Solubility : Methyl esters (target compound) generally exhibit lower LogP values than ethyl esters (e.g., 1.01 vs. 1.50 in trioxo derivatives), suggesting better aqueous solubility .
  • Biological Activity : Compounds with thioxo or trioxo groups (e.g., 5-benzylidene-2-thioxo-imidazolidin-4-one) show higher cytotoxicity, likely due to increased electrophilicity and protein-binding capacity .

Biological Activity

Methyl cyano(imidazolidin-2-ylidene)acetate is a compound of significant interest due to its unique structural features and potential biological activities. The compound, with the molecular formula C7_7H9_9N3_3O2_2, contains an imidazolidine ring, a cyano group, and an ester functional group, which contribute to its reactivity and biological properties. This article provides an overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and an electrophile. The cyano group and ester functional group are critical in mediating interactions with various biological targets. These interactions can involve:

  • Nucleophilic Substitution : The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted imidazolidine derivatives.
  • Condensation Reactions : The compound can undergo condensation reactions with aldehydes or ketones, generating new heterocyclic compounds.
  • Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

These chemical properties suggest that the compound may influence enzyme activity or receptor interactions through hydrogen bonding, electrostatic interactions, and covalent bond formation.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Activity Index (%)
Staphylococcus aureus1470
Escherichia coli1260
Pseudomonas aeruginosa1050

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In a study focusing on gastric adenocarcinoma cells (MKN-45), derivatives of this compound showed higher toxicity compared to standard chemotherapeutic agents like Paclitaxel. The observed IC50_{50} values for selected derivatives were significantly lower than those for conventional treatments, indicating a promising avenue for cancer therapy development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazolidine structure can enhance biological activity. For instance, substituents on the imidazolidine ring have been shown to affect both antimicrobial and anticancer efficacy. Compounds with specific aryl substitutions exhibited improved potency against various cancer cell lines, suggesting that careful structural modifications can optimize therapeutic effects .

Case Study 1: Antimicrobial Efficacy

In a comparative study of several imidazolidine derivatives, this compound was evaluated alongside established antibiotics. The results demonstrated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing overall efficacy against resistant strains .

Case Study 2: Cancer Cell Toxicity

A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that certain derivatives induced apoptosis more effectively than standard treatments. This suggests potential for development as a novel anticancer agent targeting specific pathways involved in tumor growth and survival .

Q & A

Q. What are the common synthetic routes for preparing methyl cyano(imidazolidin-2-ylidene)acetate derivatives?

The compound can be synthesized via cyclization reactions involving cyanoacetate derivatives and nitrogen-containing precursors. For example, ethyl cyanoacetate reacts with o-phenylenediamine under reflux to form 2-cyanomethylbenzo[c]imidazole, a key intermediate for further functionalization . Similar methods use activated aromatic compounds and cyanoacetic acid in the presence of acetic anhydride to yield cyanoacetyl-substituted heterocycles . Optimization of reaction conditions (e.g., solvent, base) is critical, as demonstrated in studies using dichloromethane and diisopropylethylamine to improve yields .

Q. How are imidazolidin-2-ylidene derivatives characterized structurally?

Common techniques include:

  • 1H NMR spectroscopy : Used to confirm the presence of characteristic protons, such as the imidazolidin-2-ylidene ring protons and cyanoacetate methyl groups .
  • Melting point analysis : Provides preliminary purity assessment (e.g., derivatives with melting points ranging from 119.5°C to 134.5°C) .
  • X-ray crystallography : Resolves bond lengths and angles, as seen in ruthenium complexes with imidazolidin-2-ylidene ligands (e.g., β = 102.553° for monoclinic crystal systems) .

Q. What experimental conditions influence the stability of this compound?

Stability is affected by:

  • Temperature : Reactions often proceed at 60–100°C to avoid decomposition .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Moisture sensitivity : Anhydrous conditions are critical due to the hydrolytic instability of cyano groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Quantum chemical calculations (e.g., DFT) model electron distribution and frontier molecular orbitals. For example, the Addison parameter (0.244) quantifies ligand donor strength in ruthenium catalysts, correlating with catalytic activity in transfer hydrogenation . Structural parameters (e.g., Ru–Cl bond lengths of ~2.35 Å) derived from crystallography validate computational models .

Q. What strategies resolve contradictions in spectroscopic data for imidazolidin-2-ylidene derivatives?

  • Multi-technique validation : Cross-check NMR results with IR spectroscopy (e.g., C≡N stretching at ~2200 cm⁻¹) .
  • Crystallographic refinement : Resolves ambiguities in tautomeric forms or stereochemistry .
  • Isotopic labeling : Traces reaction pathways, as shown in studies of thiazolidin-4-one derivatives .

Q. How do substituents on the imidazolidin-2-ylidene ring modulate biological activity?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, increasing interactions with biological targets .
  • Steric effects : Bulky substituents (e.g., 2,4,6-trimethylphenyl) improve ligand stability in metal complexes but may reduce bioavailability .
  • Structure-activity relationships (SAR) : Derivatives with 3,5-difluoro-2-nitrophenyl groups exhibit enhanced cytotoxicity, as seen in cyanoacetate analogs .

Q. What catalytic applications utilize this compound-derived ligands?

  • Ruthenium catalysts : Imidazolidin-2-ylidene ligands enable transfer hydrogenation of ketones, with turnover numbers (TON) exceeding 10⁴ in optimized systems .
  • Copper-mediated cross-cycloadditions : Isocyanide derivatives participate in click chemistry for heterocycle synthesis .

Methodological Resources

  • Synthetic Protocols : Optimized procedures for annulated derivatives using cyclohexanone and substituted benzaldehydes .
  • Crystallography Workflows : Crystallization in P2₁/n space groups at 100 K for high-resolution structural analysis .
  • QSAR Modeling : CC-DPS databases provide quantum-chemical descriptors (e.g., InChI=1S/C11H14N2O2...) for predictive SAR .

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